

# Stereoselective Synthesis of (1R,4S)-Dasotraline for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Dasotraline Hydrochloride |           |
| Cat. No.:            | B023446                   | Get Quote |

**Application Note & Protocol** 

Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (1R,4S)-Dasotraline, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Two primary synthetic routes are presented: a diastereoselective reduction of a chiral sulfinyl imine intermediate and an enzymatic transamination of a prochiral ketone. These protocols are intended for research and development purposes, offering pathways to obtain the desired (1R,4S) stereoisomer with high purity. Additionally, the mechanism of action of Dasotraline is illustrated to provide context for its pharmacological activity.

### Introduction

Dasotraline, with the chemical name (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a potent SNDRI that has been investigated for the treatment of various central nervous system disorders.[1][2] Its therapeutic potential is intrinsically linked to its specific stereochemistry. The (1R,4S) configuration is crucial for its intended pharmacological activity.[1] Consequently, stereoselective synthesis is paramount for obtaining enantiomerically pure Dasotraline for research and clinical studies. This document outlines two effective methods for achieving this stereoselectivity.



## **Synthetic Strategies**

Two principal strategies for the stereoselective synthesis of (1R,4S)-Dasotraline are detailed below.

- 1. Diastereoselective Reduction of a Chiral N-tert-Butylsulfinyl Imine: This is a widely utilized and robust method for the asymmetric synthesis of chiral amines.[3][4] The key step involves the diastereoselective reduction of an N-tert-butylsulfinyl imine, formed from the condensation of (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one and (R)-tert-butylsulfinamide. The chiral auxiliary directs the stereochemical outcome of the reduction.
- 2. Enzymatic Transamination: This biocatalytic approach offers a greener and highly selective alternative. An (R)-selective  $\omega$ -transaminase is employed to directly aminate the prochiral ketone, 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, to yield the desired (1R,4S)-amine.[5][6][7]

## **Experimental Protocols**

## Route 1: Diastereoselective Reduction of Chiral Sulfinyl Imine

This synthesis involves three main stages: preparation of the racemic tetralone, resolution to obtain the (S)-enantiomer, formation of the chiral sulfinyl imine, and subsequent diastereoselective reduction and deprotection.

Stage 1: Synthesis of racemic 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

A protocol for the synthesis of the racemic tetralone precursor has been described.[8]

- Reaction: Friedel-Crafts reaction of 1-naphthol with 1,2-dichlorobenzene.
- Reagents: 1-naphthol, 1,2-dichlorobenzene, anhydrous aluminum chloride.
- Procedure: To a stirred solution of 1-naphthol (0.15 mol) in 1,2-dichlorobenzene (160 ml), anhydrous AlCl3 (0.4 mol) is added. The mixture is heated, followed by aqueous workup and purification to yield the desired tetralone.

#### Methodological & Application





Stage 2: Enantioselective Synthesis of (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

While a direct enantioselective synthesis protocol is not detailed in the provided results, resolution of the racemic tetralone is a common strategy. This can be achieved through various methods, including chiral chromatography or the formation and separation of diastereomeric derivatives.

Stage 3: Synthesis of (RS,4S)-N-(tert-butylsulfinyl)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-imine

- Reaction: Condensation of (S)-tetralone with (R)-tert-butylsulfinamide.
- Reagents: (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, (R)-tert-butylsulfinamide, titanium(IV) ethoxide (Ti(OEt)4).
- · Protocol:
  - To a solution of (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv) in anhydrous THF, add (R)-tert-butylsulfinamide (1.1 equiv).
  - Add Ti(OEt)4 (2.0 equiv) and heat the mixture to reflux for several hours, monitoring by TLC.
  - Upon completion, cool the reaction to room temperature and guench with brine.
  - Filter the mixture through celite and extract the filtrate with ethyl acetate.
  - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography to yield the desired sulfinyl imine.

Stage 4: Diastereoselective Reduction of the Sulfinyl Imine and Deprotection

 Reaction: Reduction of the sulfinyl imine using 9-Borabicyclo[3.3.1]nonane (9-BBN), followed by acidic deprotection.



 Reagents: (RS,4S)-N-(tert-butylsulfinyl)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1imine, 9-BBN, hydrochloric acid.

#### · Protocol:

- Dissolve the sulfinyl imine (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.
- Add a solution of 9-BBN (0.5 M in THF, 2.0 equiv) dropwise.
- Stir the reaction at -78 °C for several hours, monitoring by TLC.
- Quench the reaction by the slow addition of methanol.
- Allow the mixture to warm to room temperature.
- Add 3M HCl and stir for 1-2 hours to effect deprotection of the sulfinyl group.
- Basify the mixture with aqueous NaOH and extract with ethyl acetate.
- Dry the combined organic layers, filter, and concentrate.
- Purify the crude (1R,4S)-Dasotraline by an appropriate method such as crystallization of a salt (e.g., hydrochloride).

| Step | Product                      | Starting<br>Material         | Key<br>Reagents                             | Typical<br>Yield    | Stereoselec<br>tivity<br>(de/ee) |
|------|------------------------------|------------------------------|---------------------------------------------|---------------------|----------------------------------|
| 3    | (RS,4S)-N-<br>sulfinyl imine | (S)-tetralone                | (R)-tert-<br>butylsulfinami<br>de, Ti(OEt)4 | ~70-85%             | >95% de                          |
| 4    | (1R,4S)-<br>Dasotraline      | (RS,4S)-N-<br>sulfinyl imine | 9-BBN, HCI                                  | >90%<br>(reduction) | >95% de                          |

Table 1: Summary of Quantitative Data for the Sulfinyl Imine Route.Note: Yields and stereoselectivities are estimates based on similar reported transformations and may require



optimization.

### **Route 2: Enzymatic Transamination**

This biocatalytic route provides a direct method to the desired amine from the prochiral ketone.

Stage 1: Synthesis of 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

The synthesis of the starting ketone is the same as in Route 1.

Stage 2: (R)-selective Enzymatic Transamination

- Reaction: Asymmetric amination of the prochiral tetralone using an (R)-selective  $\omega$ -transaminase.
- Enzyme: An (R)-selective ω-transaminase (e.g., from Aspergillus terreus, Arthrobacter sp., or an engineered variant).[6][7]
- Reagents: 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, an amine donor (e.g., isopropylamine, L-alanine), pyridoxal-5'-phosphate (PLP) cofactor.
- Protocol:
  - Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).
  - Add the 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (typically dissolved in a co-solvent like DMSO to improve solubility).
  - Add the amine donor in excess (e.g., 10-20 equivalents).
  - Add the PLP cofactor to the required concentration (e.g., 1 mM).
  - $\circ$  Initiate the reaction by adding the (R)-selective  $\omega$ -transaminase (lyophilized powder or whole cells).
  - Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
  - Monitor the reaction progress by HPLC or GC for the formation of Dasotraline.



- Upon completion, stop the reaction (e.g., by pH shift or addition of an organic solvent).
- Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).
- Dry the organic phase, concentrate, and purify the product, for instance, by chromatography or crystallization.

| Step | Product                 | Starting<br>Material | Key<br>Reagents                                              | Typical<br>Conversion | Stereoselec<br>tivity (ee) |
|------|-------------------------|----------------------|--------------------------------------------------------------|-----------------------|----------------------------|
| 2    | (1R,4S)-<br>Dasotraline | Racemic<br>tetralone | (R)-selective<br>ω-<br>transaminase<br>, Amine<br>donor, PLP | >90%                  | >99% ee                    |

Table 2: Summary of Quantitative Data for the Enzymatic Transamination Route.Note: Conversion and enantiomeric excess are typical for optimized enzymatic reactions and depend on the specific enzyme and conditions used.

#### **Visualizations**

Synthetic Workflow: Sulfinyl Imine Route```dot





Click to download full resolution via product page

Caption: Dasotraline inhibits the reuptake of dopamine, norepinephrine, and serotonin.



#### Conclusion

The stereoselective synthesis of (1R,4S)-Dasotraline is crucial for its investigation as a therapeutic agent. The two routes presented here, diastereoselective reduction of a chiral sulfinyl imine and enzymatic transamination, provide reliable methods for obtaining the desired enantiomerically pure compound. The choice of method will depend on the available resources, scale of synthesis, and desired environmental impact. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further optimization of these protocols may be necessary to achieve desired yields and purities for specific research applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1amine;hydron;chloride | C17H18Cl3N | CID 50986904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8577622B2 Process for the identification and preparation of a (R)-specific omegatransaminase Google Patents [patents.google.com]
- 6. Crystal Structure of an (R)-Selective ω-Transaminase from Aspergillus terreus PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of (R)-selective  $\omega$ -aminotransferases by exploring evolutionary sequence space [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Stereoselective Synthesis of (1R,4S)-Dasotraline for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b023446#stereoselective-synthesis-of-1r-4s-dasotraline-for-research-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com